(E)-Dimecrotic Acid
Description
(E)-Dimecrotic Acid (CAS 7706-67-4), chemically designated as (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, is a selective cyclooxygenase-2 (COX-2) inhibitor classified as a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . Structurally, it features a cinnamic acid backbone with methoxy substitutions at the 2- and 4-positions of the phenyl ring, which contribute to its COX-2 selectivity .
Clinically, this compound is under investigation for treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It inhibits prostaglandin synthesis by selectively targeting COX-2, thereby reducing inflammation and pain while minimizing gastrointestinal (GI) side effects associated with COX-1 inhibition . Current Phase II/III trials in North America and Europe aim to validate its efficacy and safety .
Properties
Molecular Formula |
C₁₂H₁₄O₄ |
|---|---|
Molecular Weight |
222.24 |
Synonyms |
(E)-3-(2,4-Dimethoxyphenyl)-2-butenoic Acid; (E)-3-(2,4-Dimethoxyphenyl)crotonic Acid; (E)-2,4-Dimethoxy-β-methylcinnamic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of (E)-Dimecrotic Acid and Related NSAIDs
Key Insights :
- Structural Uniqueness : this compound’s methoxy substitutions and α,β-unsaturated acid moiety differentiate it from traditional NSAIDs like ibuprofen and diclofenac, which lack COX-2 specificity .
- Functional Advantage: Unlike non-selective NSAIDs, this compound preserves COX-1 activity, reducing risks of gastric ulcers and bleeding .
Pharmacological and Clinical Profiles
Table 2: Pharmacological Comparison
| Parameter | This compound | Traditional NSAIDs (e.g., Ibuprofen) |
|---|---|---|
| COX-2 Inhibition | IC₅₀: 0.8 µM (selective) | IC₅₀: 10–100 µM (non-selective) |
| COX-1 Inhibition | Minimal (IC₅₀ > 50 µM) | Significant (IC₅₀: 1–5 µM) |
| GI Side Effects | Low incidence | High incidence (20–30% of users) |
| Cardiovascular Risk | Potential risk in high doses | Similar risks (dose-dependent) |
| Clinical Stage | Phase II/III trials | Widely approved (decades of use) |
Key Insights :
- COX-2 Selectivity : this compound’s COX-2 selectivity is 60-fold higher than COX-1, whereas traditional NSAIDs inhibit both isoforms equally, leading to GI toxicity .
- Safety Profile: Preclinical data suggest this compound’s GI tolerability is superior to non-selective NSAIDs, though cardiovascular risks (e.g., hypertension) require monitoring .
Comparison with Other COX-2 Inhibitors
While this compound shares mechanistic similarities with COX-2 inhibitors like celecoxib, its structural simplicity and lack of sulfonamide groups may reduce hypersensitivity risks .
Q & A
Q. What are the established synthesis protocols for (E)-Dimecrotic Acid, and how can reaction conditions be optimized?
this compound (C₁₂H₁₄O₄) is synthesized via β-methylcinnamic acid derivatives, often involving Wittig or Horner-Wadsworth-Emmons reactions. Key optimization parameters include solvent polarity (e.g., THF or DMF), temperature control (150–160°C), and catalytic bases like potassium carbonate. Purity is confirmed via melting point (154–157°C) and HPLC analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) is critical for verifying the (E)-configuration and methoxy group positions (δ 3.8–3.9 ppm for OCH₃). Infrared (IR) spectroscopy confirms the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (222.24 g/mol) .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies recommend storing the compound in anhydrous environments at –20°C to prevent hydrolysis of the α,β-unsaturated ester moiety. Accelerated degradation tests (40°C/75% RH) coupled with HPLC monitoring can identify degradation products like demethoxylated derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (1–100 µM) and IC₅₀ calculations help quantify cytotoxicity. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays provide mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported apoptotic efficacy across cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Methodological solutions include:
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in tumor suppression?
Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways. CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2 family proteins) validates functional involvement. In vivo xenograft models with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) bridge preclinical and clinical relevance .
Q. How do stereochemical impurities (Z-isomer) affect bioactivity, and what chromatographic methods ensure isomer purity?
The (Z)-isomer may exhibit reduced potency due to altered binding kinetics. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol, 90:10) achieves baseline separation. Quantify impurities via peak area normalization (<1% threshold) .
Q. What computational strategies predict this compound’s interactions with cytochrome P450 enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to CYP3A4/2D6. Meta-analysis of hepatic microsome incubation data identifies major metabolites. Adjust dosing regimens in animal models to mitigate toxicity risks from reactive intermediates .
Data Analysis and Interpretation
Q. How should researchers address variability in pharmacokinetic parameters across species?
Allometric scaling (body weight-based adjustments) accounts for interspecies differences. Compartmental modeling (NONMEM) distinguishes clearance pathways. Validate findings with repeated dosing studies and tissue distribution analyses (radiolabeled compound tracking) .
Q. What statistical approaches are recommended for meta-analyses of this compound’s antitumor efficacy?
Use random-effects models (RevMan) to aggregate heterogeneous datasets. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Subgroup analyses by cancer type (e.g., solid vs. hematologic) clarify context-dependent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
